molecular formula C21H16F2N4O3 B3012134 N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 1251616-36-0

N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide

カタログ番号 B3012134
CAS番号: 1251616-36-0
分子量: 410.381
InChIキー: HWMVCZPIQMKIGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide" is a chemical entity that appears to be related to a class of compounds known for their potential therapeutic effects. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with related structures and potential biological activities. For instance, the synthesis of unsymmetrical N-(4-oxo-2-phenyl-3(4H)-quinazolinoyl)-N-(aryl)acetamidines involves the reaction of ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with aromatic amines, which suggests a method that might be applicable to the synthesis of the compound . Additionally, the therapeutic effects of a novel anilidoquinoline derivative in treating Japanese encephalitis indicate the biological relevance of quinoline derivatives, which could be related to the antiviral and antiapoptotic properties of the compound being analyzed .

Synthesis Analysis

The synthesis of related compounds involves the reaction of intermediates such as ethyl(1E)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)ethanimidoate with various aromatic amines . This suggests that a similar approach could be used for the synthesis of "N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide", potentially involving the reaction of a suitable quinoline derivative with a difluorophenyl-containing compound. The synthesis would likely require careful consideration of the reactivity of the oxadiazole moiety and the preservation of the acetamide group during the reaction.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline moiety, which is a bicyclic compound with a benzene ring fused to a pyridine ring. The structure of the compound would also include an oxadiazole ring, known for its heterocyclic aromatic character, and a difluorophenyl group, which could influence the electronic properties of the molecule. Spectroscopic techniques such as IR, 1H NMR, and mass spectrometry would be essential in determining the structure of the synthesized compound, as demonstrated in the synthesis of related acetamidines .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the oxadiazole ring and the difluorophenyl group. The oxadiazole ring is known to participate in various chemical reactions due to its aromatic character and the presence of nitrogen and oxygen atoms. The difluorophenyl group could affect the electron distribution within the molecule, potentially influencing its reactivity towards nucleophiles and electrophiles. The synthesis of related compounds has shown that structural effects play a significant role in reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide" would likely include a high degree of aromaticity, given the presence of multiple aromatic rings. The difluorophenyl group could impart a degree of lipophilicity, potentially affecting the compound's solubility and membrane permeability. The compound's melting point, boiling point, and solubility in various solvents would be key physical properties to determine. The chemical stability, reactivity, and potential for forming hydrogen bonds or other intermolecular interactions would also be important chemical properties to consider. The therapeutic effects of a related anilidoquinoline derivative suggest that the compound might also exhibit significant biological activity .

科学的研究の応用

Synthesis and Biological Activity

  • The compound has been explored in the synthesis of various heterocyclic compounds. One study details the synthesis of beta-[2-(alkoxyethyl)oxy]- and beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides containing an N-heteryl moiety, which includes 5-aryl-1,3,4-oxadiazol-2-yl systems. These compounds were tested for their in vitro antihistaminic activity, showing correlations between their structures and biological activity (Rao & Reddy, 1994).

Antimicrobial and Hemolytic Activity

  • A series of compounds including 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides were synthesized and evaluated for antimicrobial and hemolytic activity. These compounds displayed variable antimicrobial activity against selected microbial species, with some showing lower toxicity and potential for further biological applications (Gul et al., 2017).

Cytotoxic Evaluation

  • Quinazolinone-1, 3, 4-oxadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against MCF-7 and HeLa cell lines. Some compounds demonstrated significant cytotoxic activity, suggesting potential in cancer research (Hassanzadeh et al., 2019).

Anticonvulsant Activity

  • Research has been conducted on the synthesis and evaluation of anticonvulsant activity of derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. Some compounds exhibited promising results as potential anticonvulsant agents (El Kayal et al., 2019).

Antimicrobial Agents

  • Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate derivatives were synthesized and tested for their antimicrobial activities, showing potential as antimicrobial agents (Desai et al., 2007).

特性

IUPAC Name

N-(2,4-difluorophenyl)-2-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N4O3/c1-2-18-25-21(30-26-18)14-10-20(29)27(17-6-4-3-5-13(14)17)11-19(28)24-16-8-7-12(22)9-15(16)23/h3-10H,2,11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMVCZPIQMKIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。